molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B1625633
CAS No.: 69407-32-5
M. Wt: 216.32 g/mol
InChI Key: KAAITWOSDOCHEH-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (CAS 69407-32-5) is an advanced synthetic intermediate built on the 3,7-diazabicyclo[3.3.1]nonane framework, also known as bispidine. This bicyclic diamine scaffold is of significant interest in medicinal and coordination chemistry due to its rigid, three-dimensional structure and presence in natural products like cytisine . The benzyl group on one nitrogen atom serves as a key protecting group, allowing for further selective functionalization of the secondary amine to create a diverse array of ligands and pharmaceutical candidates . This compound is a key precursor in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a primary target for neurological disorders and smoking cessation therapies . Researchers utilize this benzyl-protected bispidine to develop novel compounds that act as agonists or partial agonists on these receptors, studying their potential effects on neurotransmitter release . Beyond neuroscience, the 3,7-diazabicyclo[3.3.1]nonane core is a versatile platform in coordination chemistry. Its two nitrogen atoms can efficiently coordinate metal ions, making it valuable for creating catalysts for organic reactions, such as the Henry reaction, and for developing new materials in molecular magnetism . The molecular formula of the base compound is C14H20N2, with a molecular weight of 216.322 g/mol . The dihydrochloride salt form (CAS 1024011-04-8) is also available with a molecular weight of 289.24 g/mol . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAITWOSDOCHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516731
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69407-32-5
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyl 3,7 Diazabicyclo 3.3.1 Nonane and Analogs

Classical Approaches to Bicyclic Framework Construction

The foundational methods for constructing the 3,7-diazabicyclo[3.3.1]nonane skeleton are robust and have been refined over decades. These classical approaches typically involve the formation of the two piperidine (B6355638) rings that constitute the bicyclic system in a single key transformation.

Mannich Reaction and its Variations

The double Mannich reaction is the most common and direct method for synthesizing the 3,7-diazabicyclo[3.3.1]nonane core. nih.govnih.gov This reaction is a one-pot condensation that brings together three essential components: a ketone with acidic α-hydrogens, an aldehyde (commonly formaldehyde (B43269) or its polymer, paraformaldehyde), and a primary amine. researchgate.net

To synthesize a 3-benzyl substituted analog, benzylamine (B48309) is used as the primary amine. A frequently employed ketone is a suitably N-substituted piperidin-4-one. nih.govresearchgate.net For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde yields N-benzyl-N'-tert-butoxycarbonyl-bispidinone (a ketone at the C9 position). nih.gov This double Mannich cyclocondensation efficiently forms the bicyclic framework. nih.govresearchgate.net The reaction is typically conducted in a protic solvent like methanol, often with the addition of an acid such as acetic acid. researchgate.netresearchgate.net The resulting 9-oxo-bispidine is a common intermediate that requires further modification to yield the final nonane (B91170) structure. researchgate.net

Table 1: Example of Mannich Reaction for Bispidinone Synthesis

Reactant 1 Reactant 2 Reactant 3 Solvent/Acid Product Reference
tert-butyl 4-oxopiperidine-1-carboxylate Benzylamine Paraformaldehyde - N-benzyl-N'-tboc-bispidinone nih.gov

Cyclization of Linear Nitrogen-Containing Precursors

An alternative classical approach involves the cyclization of linear precursors that already contain the requisite nitrogen atoms. This method builds the bicyclic system through intramolecular or intermolecular bond formation. One general example of an intermolecular approach is the reaction of a 1,5-dihalopentane, such as 1,5-dibromopentane, with a diamine in the presence of a base. This process involves two successive nucleophilic substitution reactions to form the two rings of the bicyclic structure.

Advanced Synthetic Strategies for Functionalization and Derivatization

Beyond the initial construction of the bicyclic core, advanced strategies are employed to introduce specific functional groups or to further decorate the scaffold. These methods are crucial for tuning the properties of the final molecule for specific applications.

Aminomethylation of Guareschi Imide Salts

A sophisticated strategy for producing highly functionalized bispidines involves the aminomethylation of Guareschi imides (2,6-dioxopiperidine-3,5-dicarbonitriles). magtech.com.cnrsc.org In this Mannich-type reaction, the Guareschi imide acts as a C-3/C-5 dinucleophilic reagent. nih.gov When treated with a primary amine and an excess of formaldehyde, the Guareschi imide undergoes a double aminomethylation to yield 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles. magtech.com.cnnih.gov This operationally simple one-pot approach provides access to bispidines with carbonyl groups at the 2 and 4 positions and nitrile groups at the 1 and 5 positions, offering multiple points for further chemical modification. magtech.com.cn Yields for this transformation have been reported in the range of 15–67%. nih.gov

Reductions and Oxidations in the Synthetic Pathway

Reductions and oxidations are critical steps in the synthesis and modification of 3-benzyl-3,7-diazabicyclo[3.3.1]nonane and its analogs.

Reductions:

Reduction of the C9-Ketone: The Mannich reaction often yields a 9-oxo-bispidine (a ketone). nih.govresearchgate.net To obtain the parent 3,7-diazabicyclo[3.3.1]nonane scaffold, this ketone must be reduced. The Wolff-Kishner reduction is a highly effective method for this transformation. researchgate.net Specifically, the Huang-Minlon variation, which uses hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol, has been shown to convert the bispidinone to the corresponding bispidine in good yield (up to 73%). nih.govresearchgate.net

Reductive Cleavage of the N-Benzyl Group: The benzyl (B1604629) group is often used as a protecting group for one of the nitrogen atoms. It can be selectively removed via catalytic hydrogenation. This reaction is typically carried out using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere, resulting in the free secondary amine in quantitative yield. nih.gov This allows for the introduction of a wide variety of different substituents at that position. nih.gov

Oxidations: The nitrogen atoms within the bicyclic structure can be oxidized. Using oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding N-oxides.

Table 2: Key Reductive and Oxidative Transformations

Starting Material Reagents/Conditions Product Transformation Type Reference
9-Oxo-bispidine Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C Bispidine Reduction (Wolff-Kishner) nih.govresearchgate.net
N-Benzyl-bispidine H₂, 5% Pd/C N-H Bispidine Reduction (De-benzylation) nih.gov

Click Chemistry Applications for Scaffold Decoration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and highly efficient method for the derivatization of the bispidine scaffold. researchgate.netnih.gov This strategy involves functionalizing the 3,7-diazabicyclo[3.3.1]nonane core with either an azide (B81097) or a terminal alkyne "handle." This handle can then be "clicked" with a complementary molecule to attach a wide range of substituents, such as reporter tags or biomolecules. researchgate.netnih.gov

Research has demonstrated two main approaches for this functionalization:

Functionalization at the C9 Position: An azide group can be introduced at the C9 position of the bispidine skeleton. This allows for the subsequent conjugation to molecules of interest via click chemistry, which is particularly useful for creating targeted radiopharmaceuticals or other bioactive conjugates. researchgate.net

Functionalization at the Nitrogen Atoms: Propargyl groups (containing a terminal alkyne) can be attached to the nitrogen atoms of the bispidine core. These alkyne-functionalized bispidines can then react with various alkyl azides via the CuAAC reaction to introduce 1,2,3-triazole moieties, expanding the coordination sites and decorative possibilities of the scaffold. researchgate.net

These click chemistry applications highlight the modularity of the bispidine framework, allowing for late-stage diversification to create complex and highly tailored molecules. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the optimization of key reaction steps, primarily the reduction of the intermediate 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one and any subsequent deprotection or modification steps. Research has focused on improving yields by exploring various reagents, catalysts, and reaction parameters.

The Wolff-Kishner reduction and its modifications are powerful tools for the deoxygenation of ketones and aldehydes. The reaction conditions, including the choice of base, solvent, and temperature, are critical for maximizing the yield and minimizing side reactions. High-boiling point solvents such as diethylene glycol or triethylene glycol are commonly employed to achieve the necessary high temperatures for the reaction to proceed. The base, typically a strong one like potassium hydroxide or potassium tert-butoxide, plays a crucial role in the formation of the hydrazone and its subsequent decomposition.

The following table summarizes typical conditions for the Wolff-Kishner reduction, which can be adapted and optimized for the synthesis of this compound.

Table 1: General Reaction Conditions for Wolff-Kishner Reduction

Base Solvent Temperature (°C)
Potassium tert-butoxide Diethylene glycol 180
Sodium hydride Triethylene glycol 200
Potassium hydroxide Triethylene glycol 160-170 semanticscholar.org

This table presents generalized conditions and specific parameters should be optimized for each substrate.

Another key aspect of synthesizing analogs of this compound can be the removal of protecting groups. For instance, if a benzyl group is used as a protecting group for one of the nitrogen atoms, its cleavage is a necessary step. Catalytic hydrogenation is a common method for this transformation. The efficiency of this step can be influenced by the choice of catalyst, solvent, and reaction conditions.

Recent studies have shown that a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C) can significantly facilitate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov The use of this mixed catalyst system can lead to quantitative yields in shorter reaction times compared to using Pd/C alone. The choice of solvent also plays a critical role in the efficiency of this deprotection.

Table 2: Solvent Effect on the Pd/C and Nb₂O₅/C-Catalyzed Debenzylation of N-Benzyl Dioctylamine

Entry Solvent Time (min) Yield (%)
1 MeOH 45 quant. nih.gov
2 i-PrOH 45 98 nih.gov
3 Toluene 60 38 nih.gov
4 H₂O 60 8 nih.gov

Reaction conditions: 1 mol % Pd/C, 1 mol % Nb₂O₅/C, H₂ (balloon), room temperature. nih.gov This data is for a model substrate and illustrates the importance of solvent optimization.

Furthermore, catalytic transfer hydrogenation offers an alternative to traditional hydrogenation using hydrogen gas. organic-chemistry.orgrsc.orglookchem.com This method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, in the presence of a catalyst like Pd/C. This technique can be advantageous for its milder conditions and operational simplicity. The yield and selectivity of catalytic transfer hydrogenation are also dependent on the chosen solvent and the presence of additives like acetic acid. lookchem.com

Conformational Analysis and Stereochemistry of 3 Benzyl 3,7 Diazabicyclo 3.3.1 Nonane Derivatives

Characterization of Conformational Equilibria in the Bicyclic System

The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, primarily the twin-chair (or chair-chair, CC), the chair-boat (CB), and the boat-chair (BC). rsc.orgresearchgate.netnih.gov The boat-boat (BB) conformation is generally considered energetically unfavorable due to destabilizing steric factors. rsc.orgnih.gov The equilibrium between these conformations is dictated by a delicate balance of electronic and steric interactions within the molecule.

The chair-chair (CC) conformation is frequently the most stable form for many 3,7-diazabicyclo[3.3.1]nonane derivatives, particularly in the condensed phase. researchgate.netnih.gov In this conformation, both six-membered piperidine (B6355638) rings adopt a chair shape. ect-journal.kzsemanticscholar.orgdoaj.org The stability of the CC form is often attributed to the minimization of angular and torsional strain. X-ray diffraction analysis of compounds like 3-[4-(1H-imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate has confirmed the presence of the bicyclic unit in a chair-chair conformation. nih.gov Similarly, studies on 3,7-di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one also show a twin-chair conformation. rsc.org The presence of N-acyl substituents, which create a planar geometry at the nitrogen atom, tends to favor the CC conformation. rsc.orgpsu.edu This planarity reduces the endo-endo repulsion that would otherwise destabilize this form. psu.edu

While the chair-chair form is common, the chair-boat (CB) and boat-chair (BC) conformations are readily adopted by numerous 3,7-diazabicyclo[3.3.1]nonane derivatives. researchgate.netnih.gov In these conformations, one of the piperidine rings maintains a chair geometry while the other adopts a boat form. tandfonline.com For instance, X-ray analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformer for the nitrogen-containing ring and a chair for the sulfur-containing one. tandfonline.com

In solution, a dynamic equilibrium between these forms can exist. Variable-temperature ¹³C NMR studies on 3,7-dialkyl-1,5-diazabicyclo[3.3.1]nonan-9-ones have unambiguously established a boat-chair ⇌ chair-boat equilibrium. rsc.org Similarly, for 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one, the solid-state structure exists in a CB conformation, while in solution, it undergoes a rapid degenerate interconversion (CB ⇌ BC). rsc.org The presence of bulky N-alkyl or N-arylsulphonyl groups, which enforce a pyramidal geometry at the nitrogen atoms, often leads to the adoption of a CB conformation to alleviate steric strain. rsc.orgpsu.eduresearchgate.net For example, introducing N-alkyl substituents of increasing size can induce a boat-chair conformation. researchgate.net

Several key factors govern the conformational preferences in the 3-benzyl-3,7-diazabicyclo[3.3.1]nonane system and its analogues.

Lone Pair Repulsion: A primary factor is the repulsion between the lone pairs of electrons on the two nitrogen atoms at positions 3 and 7. psu.edu In the CC conformation, the endo-directed lone pairs on pyramidal nitrogen atoms experience significant repulsion, which destabilizes this form and favors a CB conformation. psu.edu This is particularly evident in N,N'-dialkyl derivatives. psu.edu

Substituent Effects: The nature of the substituents on the nitrogen atoms is critical. rsc.orgpsu.eduresearchgate.net

Acyl groups tend to enforce a planar (sp²-like) geometry at the nitrogen atom. This orientation reduces the endo-directed lone pair density, thereby decreasing repulsion and favoring the chair-chair conformation. rsc.orgpsu.edu

Alkyl groups (like the benzyl (B1604629) group) and arylsulphonyl groups maintain a pyramidal (sp³-like) geometry at the nitrogen. psu.edu This maximizes the endo-endo lone pair repulsion in the CC form, thus promoting the adoption of the boat-chair conformation. rsc.orgpsu.edu Studies have shown that while a methyl substituent at N3 can stabilize the CC form, larger groups like ethyl acetate (B1210297) induce a considerable stabilization of the BC conformation. researchgate.net

Steric Interactions: Severe non-bonded interactions between bulky substituents can force the bicyclic system out of the CC conformation. In 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the significant 1,3-diaxial steric repulsion between the aryl groups favors the BC conformation. iucr.orgrsc.org

Stereochemical Investigations of Bicyclic Systems

The stereochemistry of 3,7-diazabicyclo[3.3.1]nonane derivatives is intrinsically linked to their conformational behavior. researchgate.net The rigid bicyclic framework allows for the introduction of multiple stereocenters with well-defined spatial relationships. The choice of substituents on the nitrogen atoms can not only select for a particular conformation (CC vs. CB) but also influence the configuration of other substituents on the rings. rsc.orgpsu.eduresearchgate.net

For example, in studies of 2,4-di-arene substituted derivatives, variations in the N3 substituent pattern were found to influence the cis/trans configuration of the phenyl rings. researchgate.net While smaller substituents often resulted in the cis-substituted isomer being the thermodynamically stable form in a CC conformation, increasing the size of the N3-alkyl substituent could induce the trans configuration, often in conjunction with a BC conformation. researchgate.net The stereochemistry of these systems is crucial as it dictates how the molecule presents its functional groups in three-dimensional space, which is fundamental to its interaction with other molecules.

Methodologies for Conformational Elucidation

The determination of the preferred conformation of this compound derivatives in solution relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. ect-journal.kzsemanticscholar.orgdoaj.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments provides detailed information about connectivity, spatial proximity, and the conformational state of the bicyclic system. researchgate.net

¹H and ¹³C NMR: The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the bicyclic framework are highly sensitive to the molecular geometry. semanticscholar.orgresearchgate.net In a rigid chair-chair conformation, distinct signals are typically observed for axial and equatorial protons. The appearance of a doublet of doublets for equatorial protons at C2, C4, C6, and C8, with large geminal coupling constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz), is considered characteristic evidence for a chair-chair conformation. ect-journal.kzsemanticscholar.orgdoaj.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity through the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for unambiguous assignment of all proton and carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis as it detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. The presence or absence of specific NOE cross-peaks can differentiate between CC and CB conformations and establish the orientation of substituents like the benzyl group. researchgate.net

The table below presents typical NMR data used to characterize the conformation of 3,7-diazabicyclo[3.3.1]nonane derivatives.

Table 1: Representative NMR Spectral Data for Conformational Analysis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives
NucleusTechniqueObserved FeatureInferenceReference
¹H1D NMRDoublet of doublets for equatorial protons at C2,4,6,8Indicates a rigid chair-chair conformation ect-journal.kz, semanticscholar.org
¹H1D NMRLarge geminal coupling constants (J ≈ 10.5-11 Hz)Characteristic of a chair conformation for the piperidine rings ect-journal.kz, semanticscholar.org
¹³CVariable-Temperature NMRChanges in chemical shifts and line broadening upon coolingEvidence of a dynamic equilibrium, such as a boat-chair ⇌ chair-boat interconversion rsc.org
¹H-¹HNOESYObservation of specific through-space correlations (e.g., between axial protons)Confirms spatial proximities consistent with a particular conformation (e.g., twin-chair) researchgate.net

X-ray Diffraction Analysis for Solid-State Conformational Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of molecular structures in the solid state. For derivatives of this compound, this method has been instrumental in establishing the preferred conformations of the bicyclic system and the spatial orientation of the substituents.

Research has shown that the 3,7-diazabicyclo[3.3.1]nonane skeleton can adopt several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms. iucr.org The substitution pattern on the bicyclic framework plays a crucial role in dictating which conformation is energetically favored in the crystal lattice.

For instance, the X-ray diffraction analysis of 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol demonstrated that the oxygen-containing bicyclic alcohol exists in a chair-chair conformation in the solid state. researchgate.net In contrast, the sulfur-containing analogue, 7-Benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, was found to adopt a chair-boat form. researchgate.netnih.gov This highlights the influence of the heteroatom at the 3-position on the conformational preference.

In another study, the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane was analyzed and confirmed to have a chair-chair conformation. nih.govacs.org This is in contrast to its corresponding ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, which crystallizes in a chair-boat conformation where the sulfur atom is in the boat portion of the ring. nih.gov The addition of a phenyl group at the 9-position, as in 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, results in a chair-chair conformation in the solid state. nih.gov

The crystal structure of 3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate also revealed a chair-chair conformation for the 3,7-diazabicyclo[3.3.1]nonane bicyclic unit. capes.gov.br Furthermore, X-ray diffraction studies on various other derivatives, such as those with different substituents at the 3 and 7 positions, have consistently shown a predominance of the chair-chair conformation in the solid state, particularly when intramolecular hydrogen bonding is not a factor. researchgate.net

The table below summarizes the crystallographically determined conformations for several derivatives of 3,7-diazabicyclo[3.3.1]nonane.

CompoundConformation
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-olChair-Chair
7-Benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-olChair-Boat
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateChair-Chair
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneChair-Boat
7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorateChair-Chair
3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorateChair-Chair
3-(2-propyl)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9,9-diol hydrobromideChair-Chair
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneDistorted Chair-Chair

Computational Approaches in Conformational Analysis (e.g., Molecular Mechanics, Force Fields)

Computational chemistry provides a powerful lens through which to examine the conformational preferences and energetics of molecules, offering insights that are complementary to experimental data. For this compound derivatives, molecular mechanics and other theoretical methods have been employed to understand the relative stabilities of different conformers and the barriers to their interconversion.

Molecular mechanics calculations, utilizing force fields such as the Schleyer force field and OPLS_2005, have been successful in predicting the conformational equilibria of bicyclo[3.3.1]nonane systems. researchgate.netdocumentsdelivered.comrsc.org These studies often corroborate the findings from experimental techniques like NMR spectroscopy. For the parent bicyclo[3.3.1]nonane, the chair-chair (CC) conformation is generally favored, though the chair-boat (CB) conformer is also of significance. The introduction of substituents can shift this equilibrium.

For instance, in a study of various 3,7-disubstituted bicyclo[3.3.1]nonanes, the energy difference between the CC and CB conformations was found to be small, on the order of a few kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist in solution.

A conformational analysis of diazabicyclo analogues of Maraviroc (B1676071), which included a derivative of 3-benzyl-3,9-diazabicyclo[3.3.1]nonane, utilized the OPLS_2005 force field with chloroform (B151607) solvation. rsc.org By generating and minimizing a large number of conformations, this approach allowed for a thorough exploration of the potential energy surface. rsc.org

More advanced ab initio calculations have been performed on related systems, such as 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes. researchgate.net These studies have systematically characterized different conformer families, including the chair-chair (CC), boat-chair (BC), and double twist (TT) forms. researchgate.net The results indicated that the CC conformation is the most stable, with the BC conformers being 6-7 kcal/mol higher in energy, and the TT forms being over 12 kcal/mol less stable. researchgate.net

The table below presents theoretical data on the relative energies of different conformers for a related bicyclic system.

Conformer FamilyRelative Energy (kcal/mol)
Chair-Chair (CC)0.0
Boat-Chair (BC)6-7
Double Twist (TT)>12

Pharmacological and Biological Activities of 3 Benzyl 3,7 Diazabicyclo 3.3.1 Nonane and Its Derivatives

Ligand Interactions with Key Biological Targets

The 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane scaffold and its derivatives have been extensively studied for their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors. These interactions are highly dependent on the specific substitution patterns on the bispidine core, which dictate the affinity, selectivity, and functional activity at these receptor systems.

Nicotinic Acetylcholine Receptors (nAChRs)

The 3,7-diazabicyclo[3.3.1]nonane framework is a recognized pharmacophore for nAChR ligands. nih.govnih.gov Modifications to this scaffold have a profound impact on its interaction with various nAChR subtypes.

Research has demonstrated that while the parent 3,7-diazabicyclo[3.3.1]nonane scaffold itself interacts with nAChRs, the N-benzyl derivative, this compound (also referred to as N-benzylbispidine), exhibits a specific affinity profile. It shows a preference for the α3β4* nAChR subtype with a reported inhibition constant (Ki) in the high nanomolar range. nih.gov In contrast, it has been observed to have no significant affinity for other tested nAChR subtypes. nih.gov

Conversely, derivatization of the bispidine core, particularly at the 7-position, can dramatically shift the selectivity towards the α4β2* subtype. For instance, the introduction of a tert-butoxycarbonyl (t-boc) group at the N7 position results in a compound with high affinity for the α4β2* subtype (Ki = 45 nM) and a significantly lower affinity for the α3β4* subtype (Ki = 1.3 µM). nih.gov This highlights the critical role of the substituent at the 7-position in modulating subtype selectivity. Further modifications, such as the incorporation of a carboxamide motif, have been shown to consistently produce ligands with high affinity and selectivity for the α4β2* nAChR. nih.govnih.gov

CompoundnAChR SubtypeBinding Affinity (Ki)
This compoundα3β4569.6 nM nih.gov
This compoundOther subtypesNo affinity nih.gov
N-t-boc-bispidineα4β245 nM nih.gov
N-t-boc-bispidineα3β4*1.3 µM nih.gov

The functional activity of 3,7-diazabicyclo[3.3.1]nonane derivatives at nAChRs is diverse and is largely dictated by the nature of the substituents on the bicyclic core. Electrophysiological studies on Xenopus oocytes expressing various nAChR subtypes have revealed a spectrum of functional profiles, including agonism, partial agonism, and antagonism. nih.govnih.gov

Specifically, derivatives bearing small alkyl groups tend to exhibit stronger agonistic profiles at the α4β2* nAChR. nih.govnih.gov As the size and nature of the substituent change, particularly with the introduction of aryl groups, there is a noticeable shift towards partial agonism or even antagonism. nih.govnih.gov This structure-activity relationship allows for the fine-tuning of the functional properties of these ligands. For example, certain carboxamide derivatives of the bispidine scaffold have been identified as partial agonists or antagonists at the α4β2* subtype, while showing minimal to no effect at α3β4*, α7, and muscle-type nAChRs. nih.gov

The incorporation of a hydrogen bond acceptor (HBA) motif is a key strategy for enhancing the affinity and modulating the selectivity of 3,7-diazabicyclo[3.3.1]nonane-based ligands for nAChRs. nih.govnih.gov The nature of the HBA system, whether it is a carboxamide, sulfonamide, or urea, has a significant impact on the interaction with the receptor. nih.gov

Studies have consistently shown that implementing a carboxamide motif at one of the nitrogen atoms of the bispidine scaffold leads to compounds with higher affinities and improved subtype selectivity for α4β2* nAChRs. nih.govnih.gov High-affinity ligands for the α4β2* subtype often possess a combination of a carboxamide group along with small alkyl chains, small unsubstituted heteroaryl groups, or para-substituted phenyl ring systems. nih.gov This suggests that the HBA is a crucial pharmacophoric element that complements the cationic core of the diazabicyclic structure in binding to the receptor. nih.gov

Opioid Receptors

In addition to their activity at nAChRs, derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have been investigated for their potential as opioid receptor ligands. These studies have primarily focused on derivatives where the core structure is a 3,7-diazabicyclo[3.3.1]nonan-9-one.

A significant body of research points to the high affinity and selectivity of certain 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives for the kappa-opioid receptor (KOR). d-nb.infonih.gov Specifically, compounds with 2,4-di-2-pyridyl substitutions on the bispidinone frame have been identified as potent and specific KOR ligands. d-nb.info

One such lead molecule, dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate, demonstrated high affinity for KOR in guinea pig cerebellar membranes, a tissue rich in κ1-opioid receptors. d-nb.info This compound exhibited a Ki of 1090 nM for the µ-opioid receptor, resulting in a µ/κ selectivity ratio of 600, indicating high specificity for the KOR. d-nb.info The analgesic potential of these KOR-selective agonists has been suggested by their pharmacological profiles. d-nb.info

Systematic variations of the aryl substituents at the 2 and 4 positions of the 3,7-diazabicyclo[3.3.1]nonan-9-one core have further elucidated structure-activity relationships. While most of these derivatives show low affinity for µ- and δ-opioid receptors, many exhibit considerable affinity for the KOR. nih.gov For instance, derivatives with m-fluoro, p-methoxy, or m-hydroxy-substituted phenyl rings at these positions display affinity in the submicromolar range for the KOR. nih.gov The nature of the substituent at the N3 position also influences receptor selectivity, with small substituents like hydrogen or methyl favoring high affinity for the KOR. nih.gov

Compound DerivativeOpioid Receptor SubtypeBinding Affinity (Ki)Selectivity (µ/κ ratio)
Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylateµ1090 nM d-nb.info600 d-nb.info
2,4-bis(m-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivativeκSubmicromolar nih.gov-
2,4-bis(p-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivativeκSubmicromolar nih.gov-
2,4-bis(m-hydroxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivativeκSubmicromolar nih.gov-

AMPA Receptors: Positive Allosteric Modulation

Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have emerged as a significant class of positive allosteric modulators (PAMs) for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com These receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their modulation is a key strategy for addressing cognitive and neurodegenerative disorders. mdpi.comnih.gov

A series of novel PAMs based on the 3,7-diazabicyclo[3.3.1]nonane framework have been synthesized and evaluated. nih.gov Electrophysiological studies using the patch clamp technique revealed that several of these compounds demonstrate potentiation of AMPA receptor currents with sub-nanomolar potency. nih.gov Molecular docking studies suggest that these compounds bind to a site on the AMPA receptor that is distinct from other known PAMs, proposing a cyclothiazide-like binding mechanism. nih.gov The interaction with this allosteric site enhances the glutamatergic signaling by prolonging the receptor's activation state. mdpi.com The development of these tricyclic derivatives is considered promising, particularly due to the ability of AMPA receptor PAMs to induce the expression of neurotrophic factors like BDNF and NGF, which are vital for neuronal survival and synapse formation. nih.gov

Activity of 3,7-diazabicyclo[3.3.1]nonane Derivatives as AMPA Receptor PAMs

CompoundActivityPotencyKey Findings
Compound 4 (specific structure not detailed in source)Positive Allosteric ModulatorSub-nanomolarShowed significant anti-amnestic properties in a scopolamine-induced amnesia model in rats at a dose of 0.01 mg/kg. nih.gov
Bis(pyrimidine) derivatives (1f, 1h, 1i, 1k, 1o)Positive Allosteric ModulatorPotentiation of kainate-induced AMPA receptor currents up to 77%Dimeric molecules show potent modulating effects due to the U-shaped form of the AMPA receptor's allosteric binding site. mdpi.com

Other Receptor and Enzyme Interactions (e.g., Renin Inhibitors, Sodium Ion Channel Blockers)

Beyond their effects on AMPA receptors, derivatives of this compound exhibit interactions with other significant biological targets, including enzymes like renin and various ion channels.

Renin Inhibitors: Certain 7-aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivatives have been developed and identified as potent inhibitors of renin. google.com Renin is a critical enzyme in the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. google.com The inhibition of renin is a therapeutic strategy for managing hypertension and related cardiovascular and renal diseases. google.com Additionally, other piperidine (B6355638) derivatives based on the 3,7-diazabicyclo[3.3.1]nonane scaffold have been explored as orally bioavailable renin inhibitors. nsf.gov

Sodium Ion Channel Blockers: The 3,7-diazabicyclo[3.3.1]nonane scaffold is a naturally occurring structure found in sparteine (B1682161), a known sodium ion channel blocker. nih.gov This intrinsic property has led to the investigation of its derivatives for similar activities. This interaction is particularly relevant for their antiarrhythmic properties, as blocking sodium channels can modulate cardiac excitability. nih.govcapes.gov.br

Receptor and Enzyme Interactions of 3,7-diazabicyclo[3.3.1]nonane Derivatives

TargetCompound ClassEffectTherapeutic Implication
Renin7-aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivativesInhibitionHypertension, Cardiovascular/Renal Diseases google.com
Sodium Ion ChannelsSparteine and other 3,7-diazabicyclo[3.3.1]nonane derivativesBlockadeAntiarrhythmic nih.govcapes.gov.br

Therapeutic Applications in Disease Models

Antiviral Activities (e.g., HIV-1 Inhibition)

Analogues of the licensed anti-HIV drug Maraviroc (B1676071), which incorporate a 3,9-diazabicyclo[3.3.1]nonane moiety, have been synthesized and evaluated for their ability to inhibit HIV-1. nih.govresearchgate.net Maraviroc functions by blocking the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor, preventing viral entry. researchgate.net

In a study, a maraviroc analogue where the tropane (B1204802) ring was replaced with a 3,9-diazabicyclo[3.3.1]nonane system was synthesized. nih.gov This compound was tested in a viral neutralization assay against a panel of six pseudoviruses. researchgate.net The results indicated that the diazabicyclononane derivative was less effective at inhibiting HIV-1 infectivity compared to a similar analogue containing a diazabicyclooctane ring. researchgate.net Computational modeling and NMR studies suggested that the inhibitory activity is correlated with the length of the bridge in the bicyclic system and the rotational barrier of a key dihedral angle. researchgate.net These findings highlight the structural sensitivity of the antiviral activity within this class of compounds.

Anticancer Strategies: Polyamine Catabolism Induction and Apoptosis

Derivatives of 3,7-diazabicyclo[3.3.1]nonane, also known as bispidines, have demonstrated potential as anticancer agents through a mechanism involving the induction of polyamine (PA) catabolism. nih.govnih.govmdpi.com In many cancer cells, the catabolism of polyamines is suppressed. nih.govnih.gov Activating this metabolic pathway leads to the production of cytotoxic byproducts, which can trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.govmdpi.com

Several studies have focused on synthesizing and evaluating 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives for their ability to accelerate PA catabolism. nih.govnih.govresearchgate.net In one such study, eight bispidine derivatives were shown to activate PA catabolism in rat liver homogenates. nih.gov Among these, compounds 4c and 4e were particularly effective at reducing the viability of HepG2 cancer cells and inducing apoptosis, with greater efficacy in cancer cells compared to normal WI-38 fibroblasts. nih.govnih.gov The lead compound, 4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane), showed significantly enhanced cancer cell death when polyamines were added to the culture media, further supporting the mechanism of action. nih.govnih.govresearchgate.net

Another bispidinone derivative, 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (B599025) (BisP4), was found to be the most effective among four tested derivatives in reducing the viability of pancreatic cancer cells, with significant cytotoxic activity observed in MiaPaca-2 cells. mdpi.com

Anticancer Activity of Bispidine Derivatives

CompoundCancer Cell LineMechanismKey Findings
4e (3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane)HepG2 (Hepatocellular carcinoma)Induction of Polyamine Catabolism, ApoptosisMore effective in inducing apoptosis in cancer cells than normal fibroblasts. nih.govnih.gov
BisP4 (3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride)MiaPaca-2 (Pancreatic cancer)Apoptosis-mediated cytotoxicityShowed significant cytotoxic activity at concentrations below 20 µM. mdpi.com

Antiarrhythmic Properties

The 3,7-diazabicyclo[3.3.1]nonane scaffold has been a foundation for the development of compounds with antiarrhythmic properties. nih.govshareok.org A number of derivatives have been synthesized and screened for their ability to counteract cardiac arrhythmias. capes.gov.brshareok.orgacs.org

Studies on various 3,7-diheterabicyclo[3.3.1]nonanes (DHBCNs) in post-infarction dog models have demonstrated that these compounds can abolish pace-induced and sustained ventricular tachycardia. capes.gov.bracs.org The primary mechanism identified for this action is a prolongation of the ventricular effective refractory period (VERP), which is characteristic of Class III antiarrhythmic activity. capes.gov.bracs.org Some of these agents may also possess an underlying Class Ib action, as evidenced by their ability to slow conduction in the infarcted myocardial tissue. capes.gov.bracs.org

One notable example, 3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate, displayed potent Class III antiarrhythmic activity in these models. capes.gov.bracs.org X-ray diffraction analysis confirmed that this compound maintains the characteristic chair-chair conformation of the 3,7-diazabicyclo[3.3.1]nonane bicyclic system. capes.gov.br

Neuropharmacological Applications (e.g., Anti-amnestic Effects)

The positive allosteric modulation of AMPA receptors by 3,7-diazabicyclo[3.3.1]nonane derivatives has direct implications for their use in neuropharmacological applications, particularly for treating memory deficits. nih.gov These compounds have shown potential as anti-amnestic agents. nih.gov

In vivo studies have been conducted to evaluate these effects. For instance, a specific derivative, referred to as compound 4, was tested in a scopolamine-induced amnesia model in rats. nih.gov Scopolamine is a substance known to impair memory formation. In the step-through passive avoidance test, compound 4 demonstrated significant anti-amnestic properties at a very low dose of 0.01 mg/kg. nih.gov This effect showed a notable "dose-response" advantage over memantine, a known drug used for Alzheimer's disease. nih.gov These findings underscore the therapeutic potential of 3,7-diazabicyclo[3.3.1]nonane-based AMPA receptor PAMs for conditions involving cognitive impairment. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane Analogs

The rational design of analogs based on the this compound structure leverages the scaffold's inherent rigidity to create molecules with improved biological activity and selectivity. The bispidine core is recognized as a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting appended functionalities in specific spatial orientations. plos.org

One design strategy involves using the 3,7-diazabicyclo[3.3.1]nonane system to create more structurally constrained versions of flexible molecules, which helps in elucidating the bioactive conformation necessary for target binding. acs.org For instance, replacing the tropane (B1204802) moiety in the antiviral drug Maraviroc (B1676071) with a 3,9-diazabicyclo[3.3.1]nonane system is an example of this design approach, aiming to improve the affinity or selectivity profile. rsc.org

Another successful design rationale considers the bispidine framework as a constrained diaminopropane (B31400) derivative or an amino acid surrogate. plos.org The two nitrogen atoms, positioned at a distance of approximately 3 Å, provide an ideal platform for functionalization with various groups, including amino acids. plos.org This approach has been used to develop antivirals, where conjugating the bispidine scaffold with hydrophobic amino acids led to potent inhibitors of the Japanese Encephalitis Virus (JEV). plos.org The synthetic accessibility of the scaffold, often through a one-pot Mannich reaction, allows for the systematic variation of functional groups to create tailor-made molecules with desired steric and electronic properties for enhanced drug action. mdpi.com

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on the 3,7-diazabicyclo[3.3.1]nonane core have a profound impact on the resulting analog's biological activity and receptor selectivity. Studies have shown that variations at the nitrogen atoms in the 3- and 7-positions can significantly alter the molecule's properties. ect-journal.kzsemanticscholar.orgdoaj.org

The nature of the substituent on the nitrogen atoms is a critical determinant of biological activity. The parent compound of the series, this compound (N-benzylbispidine), itself demonstrates affinity for the α3β4* nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. nih.gov The benzyl (B1604629) group often serves as a protecting group during synthesis, which is later cleaved to allow for the introduction of a wide variety of other moieties. nih.gov

Systematic SAR studies have revealed distinct patterns related to alkyl and aryl substitutions. For nAChR ligands, high affinity for the α4β2* subtype was achieved with small alkyl chains attached to a carboxamide motif on the bispidine nitrogen. nih.govresearchgate.net As the size of the substituent changes, so does the functional effect. Compounds with small alkyl groups tend to be strong agonists, whereas a shift towards partial agonism or antagonism is observed for larger aryl substituents. nih.govresearchgate.net This demonstrates that even subtle changes to the size and nature of the N-substituent can fine-tune the biological response.

Table 1: Effect of N-Substituent Type on nAChR Activity
Substituent TypeObserved Biological ProfileReceptor Subtype FocusReference
BenzylHigh nanomolar affinityα3β4 nih.gov
Small Alkyl GroupsHigh affinity, strong agonismα4β2 nih.govresearchgate.net
Aryl GroupsShift to partial agonism/antagonismα4β2* nih.govresearchgate.net

The introduction of heterocyclic moieties and the nature of the linker system connecting them to the bispidine core are powerful tools for modulating activity and selectivity. For nAChR ligands, implementing a hydrogen bond acceptor (HBA) functionality via different linker systems has a strong impact. nih.gov Linkers such as carboxamides, sulfonamides, and ureas have been explored, with acyclic carboxamide motifs proving particularly effective in generating compounds with high affinity and selectivity for the α4β2* nAChR subtype. nih.govresearchgate.net

Attaching various heterocyclic rings to the bispidine scaffold has led to the development of potent compounds for diverse applications. For example, derivatives bearing small, unsubstituted hetero-aryl groups or para-substituted phenyl rings via a carboxamide linker show high affinity for nAChRs. nih.govresearchgate.net In a different context, conjugating the bispidine core with a tryptophan residue (an indole (B1671886) heterocycle) produced a potent antiviral agent against JEV. plos.org Furthermore, the introduction of 1,2,3-triazole rings via "click chemistry" has been used to expand the coordination sites of the bispidine ligand for applications in catalysis. mdpi.com These examples underscore the versatility of the scaffold and the importance of the appended heterocyclic system in defining the final biological or chemical function.

Table 2: Influence of Linkers and Heterocyclic Moieties
Linker/MoietyEffect/ApplicationTarget/UseReference
Carboxamide, Sulfonamide, Urea (HBA linkers)Strongly impacts receptor interaction and selectivitynAChRs nih.govresearchgate.net
Tryptophan (Amino Acid)Potent viral inhibitionJapanese Encephalitis Virus (JEV) plos.org
1,2,3-TriazoleExpands metal coordination sitesCatalysis mdpi.com
(Hetero)aryl groups via carboxamide linkerHigh affinity ligandsnAChRs nih.govresearchgate.net

Stereochemical Analysis in SAR Development

The three-dimensional structure and conformational preferences of 3,7-diazabicyclo[3.3.1]nonane derivatives are crucial for their biological activity. The rigid bispidine scaffold is known to predominantly adopt a "chair-chair" (CC) conformation for both of its fused piperidine (B6355638) rings. ect-journal.kzsemanticscholar.orgdoaj.org This conformation has been confirmed through NMR spectroscopy, which reveals characteristic signals for the equatorial and axial protons of the bicyclic system. semanticscholar.org

However, other conformers, such as the "boat-chair" (BC) and "double twist" (TT), are also possible. researchgate.net Certain substitution patterns can make these alternative conformations more favorable. For instance, bulky aryl groups can introduce significant 1,3-diaxial steric repulsion in the CC conformer, causing the molecule to adopt a BC conformation to alleviate this strain. rsc.org

Another important stereochemical aspect arises when acyl groups are attached to the nitrogen atoms. These N,N'-diacylbispidines can exist as two distinct stereoisomers due to the rotational barrier of the amide bond: a "syn" or "parallel" (pa) isomer and an "anti" or "antiparallel" (ap) isomer. researchgate.netresearchgate.net The equilibrium between these conformers can be influenced by factors such as the solvent or the binding of metal ions, which can induce conformational switching from the antiparallel to the parallel form. researchgate.net This conformational flexibility and the ability to exist in different stereoisomeric forms are key considerations in SAR development, as the specific 3D arrangement of functional groups dictates the interaction with the biological target.

Computational Chemistry in SAR Elucidation (e.g., Molecular Dynamics Simulations, QSAR)

Computational chemistry plays a vital role in understanding and predicting the SAR of this compound analogs. Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling provide deep insights that complement experimental findings.

Ab initio quantum chemistry methods have been employed to perform detailed conformational analyses of these molecules. researchgate.net Such calculations can identify all possible stable conformers, including the chair-chair (CC), boat-chair (BC), and double-twist (TT) forms, and accurately predict their relative energies and thermodynamic stabilities. researchgate.net This information is critical for understanding which shapes the molecule is likely to adopt in a biological environment.

Molecular modeling techniques, including docking studies, are used to visualize and analyze the binding of bispidine derivatives to their target proteins. rsc.org These simulations help to explain the observed biological activity at an atomic level, revealing key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the receptor binding site. rsc.org

Furthermore, computational methods are used to study the dynamics of these systems. For example, dynamic NMR spectroscopy, in conjunction with computational modeling, has been used to investigate the conformational switching of 3,7-diacylbispidines between their antiparallel and parallel isomers upon metal binding or changes in solvent. researchgate.net These computational approaches are indispensable tools for elucidating complex SAR, guiding the rational design of new analogs with enhanced potency and selectivity.

Coordination Chemistry and Catalytic Applications of the 3,7 Diazabicyclo 3.3.1 Nonane Scaffold

Design and Synthesis of Multidentate Bispidine Ligands

The synthesis of asymmetrically substituted bispidines like 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is primarily achieved through a multi-component Mannich reaction. nih.govect-journal.kz This strategy allows for the introduction of different substituents at the N3 and N7 positions, paving the way for the design of ligands with tailored electronic and steric properties.

A common synthetic pathway begins with a double Mannich reaction involving a suitable 4-piperidone (B1582916) precursor, paraformaldehyde, and a primary amine, such as benzylamine (B48309). nih.govresearchgate.net For instance, the reaction of N-tert-butoxycarbonyl-4-piperidone with benzylamine and paraformaldehyde yields N'-benzyl-N-tert-butoxycarbonyl-bispidin-9-one. nih.gov The tert-butoxycarbonyl (Boc) group serves as a protecting group for one nitrogen atom, allowing for selective substitution on the other.

The resulting bispidin-9-one intermediate contains a carbonyl group at the C9 position which is typically removed to afford the final diazabicyclo[3.3.1]nonane scaffold. A standard method for this reduction is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base at elevated temperatures. ect-journal.kzelsevierpure.com

The synthesis can be summarized in the following key steps:

Mannich Cyclocondensation: An appropriately substituted 4-piperidone reacts with a primary amine (e.g., benzylamine) and formaldehyde (B43269) to form the 3,7-diazabicyclo[3.3.1]nonan-9-one core. ect-journal.kz

Reduction of the Carbonyl Group: The ketone at the C9 position is reduced to a methylene (B1212753) group, often via the Wolff-Kishner reduction, to yield the final bispidine framework. ect-journal.kz

Protecting Group Strategy: To synthesize an unsymmetrical bispidine like the 3-benzyl derivative, one of the nitrogen atoms on the precursor can be protected (e.g., with a Boc group). The benzyl (B1604629) group is introduced, and subsequent deprotection of the second nitrogen yields the monosubstituted product. nih.gov Alternatively, the benzyl group itself can be used as a protecting group, which can be cleaved via catalytic hydrogenation with palladium on carbon (Pd/C) to yield the monosubstituted bispidine at the N7 position. nih.govnih.gov

This modular approach allows for the creation of a diverse library of bispidine ligands. The benzyl group can be introduced as a stable substituent or as a precursor for further functionalization. For creating multidentate ligands, the unsubstituted nitrogen at the N7 position is available for the attachment of additional coordinating arms, such as picolyl or acetate (B1210297) groups, which is crucial for applications in radiopharmaceutical chemistry. mdpi.comrsc.org

Metal Complexation Properties and Selectivity

The this compound molecule acts as a bidentate ligand, coordinating to metal ions through its two nitrogen donor atoms. mdpi.comnih.gov The defining feature of the bispidine scaffold is its rigidity, which significantly influences the coordination geometry and stability of its metal complexes. mdpi.comscilit.com The two piperidine (B6355638) rings typically adopt a flattened "chair-chair" conformation, which pre-organizes the nitrogen lone pairs for metal binding and creates a well-defined coordination cavity. ect-journal.kzresearchgate.net

The structural rigidity of the bispidine framework leads to the formation of thermodynamically stable and kinetically inert metal complexes. mdpi.comscilit.com This inherent stability is a key advantage over more flexible acyclic ligands. The size and shape of the coordination cavity, dictated by the bicyclic structure, impart a degree of selectivity for metal ions that fit well within this space. mdpi.comorganic-chemistry.org The inherent spatial asymmetry in the bispidine skeleton is particularly well-suited for accommodating the geometric distortions of Jahn-Teller active metal ions like Copper(II). scilit.com

The design of multidentate ligands by adding coordinating side arms to the N7 position dramatically enhances complex stability and selectivity. By incorporating donors like pyridine (B92270) or carboxylate groups, the denticity of the ligand can be increased from bidentate to tetra-, penta-, or hexadentate, allowing for the encapsulation of the metal ion and leading to exceptionally stable complexes. mdpi.comrsc.org

Applications in Organic Synthesis and Catalysis (e.g., Asymmetric Reactions, Henry Reaction)

Metal complexes derived from the bispidine scaffold have emerged as effective catalysts in various organic transformations. mdpi.commdpi.com The rigid ligand framework enforces a specific coordination geometry around the metal center, which can be exploited to control the stereochemical outcome of reactions.

Copper(II) complexes of chiral bispidine ligands have been successfully applied in the enantioselective Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols. mdpi.com These products are valuable synthetic intermediates. While many applications utilize C2-symmetric bispidine ligands derived from chiral amines to induce high enantioselectivity, even asymmetrically substituted bispidines can be effective.

Although direct catalytic data for this compound in the Henry reaction is not prominent, related systems demonstrate the scaffold's potential. For instance, nickel complexes of bispidine-monoterpenoid conjugates have been used to catalyze the addition of diethylzinc (B1219324) to chalcones. mdpi.com Furthermore, palladium complexes of bispidinone derivatives bearing triazole moieties have shown catalytic activity. mdpi.com The general principle involves the formation of a chiral metal-bispidine complex that coordinates the reactants in a specific orientation, favoring the formation of one enantiomer of the product over the other.

The role of the 3-benzyl substituent in a simple bidentate ligand would primarily be steric. In the context of creating more advanced catalysts, the unsubstituted N7 amine provides a handle for introducing chiral auxiliaries or additional coordinating groups that can more directly influence the catalytic environment.

Catalyst SystemReactionKey Finding
Copper(II)-Chiral BispidineAsymmetric Henry ReactionThe rigid bispidine scaffold can induce low to moderate enantioselectivity in the addition of nitroalkanes to aldehydes. mdpi.com
Nickel(II)-Bispidine ConjugateEthylation of ChalconesBispidine-monoterpenoid conjugates act as effective ligands in the Ni-catalyzed addition of diethylzinc to chalcones. mdpi.com
Palladium(II)-BispidinoneC-C Bond FormationPalladacycles derived from bispidinone ligands are stable and can act as catalysts in C-C coupling reactions. mdpi.com

Radiopharmaceutical Development and Imaging Agents

The bispidine scaffold is highly valued in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography, PET) and targeted radionuclide therapy. scilit.comrsc.org The primary requirements for a chelator in this field are the ability to form complexes with radiometals rapidly and under mild, physiological conditions, and for the resulting complex to be exceptionally stable and inert in vivo to prevent the release of the free radionuclide. rsc.org

Bispidine-based ligands excel in this regard, demonstrating rapid labeling kinetics and forming highly stable complexes with a variety of medically relevant radionuclides, including ⁶⁴Cu(II), ⁶⁸Ga(III), ¹¹¹In(III), ¹⁷⁷Lu(III), and ²²⁵Ac(III). scilit.com The rigid pre-organization of the bispidine framework is key to this success, leading to complexes with outstanding kinetic inertness and thermodynamic stability that often surpass those of conventional acyclic chelators. scilit.com

In this context, this compound serves as a crucial synthetic building block rather than a final chelator. As a simple bidentate ligand, it lacks the necessary denticity to securely encapsulate a radiometal for in vivo applications. Its utility lies in its role as a precursor for more complex, multidentate chelators. The benzyl group can function as a protecting group for the N3 position while chelating arms (e.g., picolinate, acetate) are installed at the N7 position. nih.govrsc.org Following the construction of the multidentate framework, the benzyl group can be removed, and the newly freed amine at N3 can be used as a conjugation site to attach the entire chelator-metal complex to a biological targeting vector, such as a peptide or antibody. This bifunctional chelator approach allows the radiometal to be delivered specifically to disease sites, such as tumors.

RadionuclideApplicationRelevance of Bispidine Scaffold
⁶⁴Cu(II)PET Imaging, TherapyThe bispidine skeleton is well-suited for the Jahn-Teller distorted Cu(II) ion, forming highly inert complexes. scilit.com
⁶⁸Ga(III)PET ImagingBispidine derivatives have been developed as versatile chelators for Gallium-68. scilit.com
¹⁷⁷Lu(III)Targeted TherapyHepta- and octadentate bispidines form very stable complexes with Lutetium-177. scilit.com
²²⁵Ac(III)Targeted Alpha TherapyNonadentate bispidines are ideal chelators for Actinium-225 and its daughter nuclides, crucial for reducing off-target toxicity. scilit.com

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Benzyl 3,7 Diazabicyclo 3.3.1 Nonane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, offering detailed information about its molecular framework and conformational dynamics in solution. Both ¹H and ¹³C NMR are routinely used to assign the chemical environment of each atom within the molecule.

In ¹H NMR studies of this compound, the protons of the bicyclic core typically appear as complex multiplets due to spin-spin coupling. The benzyl (B1604629) group introduces characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm) and a singlet for the benzylic methylene (B1212753) protons (CH₂Ph). The protons on the diazabicyclononane skeleton are observed at higher field strengths. For instance, in derivatives of this compound, the axial and equatorial protons on the piperidine (B6355638) rings can be distinguished, often exhibiting significant differences in their chemical shifts due to the anisotropic effect of the benzyl group. The conformational preference of the bicyclic system, which commonly adopts a chair-chair conformation, can be inferred from the observed coupling constants.

¹H and ¹³C NMR Data for this compound Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Aromatic CH7.20-7.35 (m)127.0, 128.3, 129.2
Benzylic CH₂3.55 (s)63.5
Bicyclic CH2.60-3.10 (m)50.0-60.0
Bicyclic CH₂1.60-2.20 (m)25.0-35.0

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most definitive structural information for this compound and its derivatives by mapping the precise atomic coordinates in the solid state. This technique confirms the bicyclic framework and reveals detailed geometric parameters such as bond lengths, bond angles, and torsional angles.

Crystal structures of various this compound derivatives consistently show the bicyclic system adopting a distorted chair-chair conformation. This conformation is the most stable arrangement for the 3,7-diazabicyclo[3.3.1]nonane core, minimizing steric strain. The benzyl group typically occupies an equatorial position on one of the nitrogen atoms to reduce steric hindrance.

The structural analysis of metal complexes incorporating this compound as a ligand has been particularly insightful. For example, in a copper(II) complex, the ligand coordinates to the metal center, and the crystal structure reveals the coordination geometry around the copper ion. Similarly, studies on the hydrochloride salt of this compound have provided precise measurements of the protonation sites and the hydrogen bonding networks within the crystal lattice.

Selected Crystallographic Data for this compound Derivatives

Compound/Complex Crystal System Space Group Key Structural Features Reference
This compound Dihydrochloride (B599025)MonoclinicP2₁/cChair-chair conformation, protonation at both nitrogen atoms
Copper(II) complex of a this compound derivativeMonoclinicP2₁/nDistorted square-planar geometry around Cu(II)
N-benzyl-N'-methyl-3,7-diazabicyclo[3.3.1]nonane derivativeMonoclinicP2₁/cEquatorial position of the benzyl group

Mass Spectrometry and Chromatographic Techniques (e.g., HPLC-MS, ESI-MS, GC)

Mass spectrometry (MS) and chromatography are indispensable tools for the identification, purification, and quantification of this compound. These techniques are often coupled, as in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide comprehensive analytical data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of this compound due to the basic nature of the nitrogen atoms, which are readily protonated. In the positive ion mode, the ESI-MS spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation. A characteristic fragmentation pathway involves the cleavage of the benzyl group, leading to a fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation, and a fragment representing the remaining diazabicyclononane core.

Chromatographic methods are employed to separate this compound from reaction mixtures and to assess its purity. Gas chromatography is a viable option for the analysis of this compound, often requiring derivatization to improve its volatility and thermal stability. High-Performance Liquid Chromatography (HPLC), typically using reversed-phase columns, is also widely used for its purification and analysis. The choice of mobile phase and column chemistry can be optimized to achieve efficient separation from starting materials and byproducts.

Other Spectroscopic Methods for Structural and Electronic Characterization (e.g., IR Spectroscopy)

In addition to NMR and mass spectrometry, other spectroscopic techniques contribute to a more complete understanding of the structural and electronic properties of this compound.

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of key functional groups within the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. The aromatic C-H stretching vibrations of the benzyl group are observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the bicyclic framework appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ range. The presence of a secondary amine (N-H) in the parent 3,7-diazabicyclo[3.3.1]nonane would show a characteristic stretching band around 3300-3500 cm⁻¹, which is absent in the N-benzylated derivative unless it is a salt form.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2800-3000
C-N Stretch1000-1200

Future Directions and Emerging Research Avenues

Development of Novel 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane Derivatives with Enhanced Bioactivity

The core structure of this compound is a key building block for creating new molecules with tailored biological activities. Researchers are actively modifying this scaffold to enhance its efficacy and target specificity. One significant area of development is in the creation of modulators for enzymes involved in inflammatory pathways. For instance, derivatives of this compound are being utilized as intermediates in the synthesis of compounds designed to modulate leukotriene A4 hydrolase (LTA4H), an enzyme implicated in chronic inflammatory diseases. google.com

Another promising frontier is the development of metal-chelating agents for diagnostic and therapeutic applications. The two nitrogen atoms within the bispidine core provide excellent coordination sites for metal ions. By functionalizing the scaffold, researchers can create highly specific ligands for radionuclides like Copper-64 (⁶⁴Cu), which is used in Positron Emission Tomography (PET) imaging. mdpi.com The optimization of these bispidine-based chelators aims to improve the stability and pharmacokinetic properties of the resulting radiopharmaceuticals. mdpi.com

Table 1: Examples of Novel Derivatives and Their Applications

Derivative ClassModification StrategyPotential ApplicationReference
LTA4H ModulatorsUsed as a structural intermediate for building more complex thiazolopyridin-2-yloxy-phenyl amine compounds.Treatment of chronic inflammatory diseases. google.com
Metal-Chelating LigandsFunctionalization to create hexadentate ligands for complexing metal ions.Diagnostic PET imaging (e.g., with ⁶⁴Cu). mdpi.com

Exploration of New Therapeutic Targets and Disease Areas

The inherent structural properties of the bispidine framework make it suitable for targeting a variety of biological molecules. Research is expanding beyond traditional applications to identify new therapeutic targets and address unmet medical needs.

A key area of exploration is inflammatory diseases. Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator involved in conditions such as asthma. google.com By inhibiting the enzyme leukotriene A4 hydrolase (LTA4H), which is responsible for producing LTB4, it is possible to reduce inflammation. Derivatives originating from the this compound scaffold are being investigated as part of novel LTA4H inhibitors, offering a potential therapeutic strategy for controlling chronic inflammation. google.com

Furthermore, the field of radiopharmaceuticals represents a significant growth area. The ability of bispidine derivatives to form stable complexes with metal ions is being exploited for the development of agents for PET imaging and other nuclear medicine applications. mdpi.comresearchgate.net These agents can be used for diagnosing diseases by visualizing specific biological processes or for targeted radionuclide therapy.

Advancements in Asymmetric Synthesis and Catalysis Utilizing the Bispidine Scaffold

The chiral nature of many biologically active molecules necessitates the development of efficient asymmetric synthesis methods. The 3,7-diazabicyclo[3.3.1]nonane scaffold is central to the design of chiral ligands and catalysts that can control the stereochemical outcome of chemical reactions. researchgate.net

Significant progress has been made in the chemoenzymatic synthesis of chiral bispidine derivatives. acs.org Biocatalysis, using enzymes like lipases, allows for the highly selective asymmetrization of meso starting materials, providing enantiopure building blocks for more complex molecules. acs.orgrsc.org These chiral synthons are crucial for the total synthesis of natural alkaloids such as (-)-cytisine and sparteine (B1682161) surrogates. rsc.org

Synthetic strategies are continuously being refined to improve efficiency and versatility. Methods like Ring-Closing Metathesis (RCM) have been successfully employed to construct the bicyclic diamine core of sparteine analogues. This "inside-out" approach provides modular access to a wide range of complex alkaloids built upon the bispidine framework. researchgate.net

Table 2: Key Strategies in Asymmetric Synthesis of Bispidine Scaffolds

Synthetic StrategyDescriptionApplication ExampleReference
Enzymatic AsymmetrizationUse of enzymes (e.g., lipases) to selectively react with one enantiomer of a meso-diol, yielding a chiral product.Preparation of enantiopure chiral building blocks for alkaloid synthesis. acs.orgrsc.org
Ring-Closing Metathesis (RCM)A powerful reaction using a ruthenium catalyst to form a cyclic compound from a diene precursor.Construction of the core structure of sparteine surrogates.
Intramolecular Aza-Michael AdditionA stereodivergent cyclization reaction to form a piperidine (B6355638) ring, a key component of the bispidine structure.Asymmetric synthesis of (-)-cytisine. researchgate.net

Integration of Computational and Experimental Methodologies for Drug Discovery

The rational design of new drugs and catalysts is increasingly reliant on the synergy between computational modeling and experimental validation. For derivatives of this compound, this integrated approach is crucial for predicting molecular properties and guiding synthetic efforts.

Computational chemistry allows researchers to model the three-dimensional structure of bispidine derivatives and predict their binding affinity to biological targets. For example, in the development of sparteine surrogates, computational studies help elucidate the conformational features necessary for effective stereoselective reactions. Similarly, when designing metal complexes for PET imaging, modeling is used to optimize the coordination geometry and thermodynamic stability of the ligand-metal pair, which are critical for in vivo applications. mdpi.com

This predictive power allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest likelihood of success. The most promising candidates are then synthesized and evaluated experimentally. This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery process, saving time and resources while improving the quality of the lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Synthetic Routes : The bicyclic scaffold is typically synthesized via aza-Michael addition or cyclocondensation of benzylamine derivatives with ketones or aldehydes under acidic/basic conditions. For example, structurally similar 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized using tert-butyl or acetyl protecting groups to stabilize intermediates .
  • Optimization : Employ factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters. Computational tools (e.g., density functional theory) predict transition states and optimize reaction pathways, reducing trial-and-error experimentation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Use NMR spectroscopy (¹H/¹³C) to confirm bicyclic geometry and benzyl substitution patterns. Compare experimental spectra with simulated data from quantum chemistry software (e.g., Gaussian).
  • X-ray crystallography resolves bond angles and torsional strain in the bicyclo[3.3.1] framework. For example, 9-tert-butyl analogs show distinct N–C bond lengths (~1.47 Å) critical for ligand coordination .

Q. What are the primary applications of this compound in catalytic or medicinal chemistry?

  • Methodological Answer :

  • Catalysis : Acts as a ligand in Ru/Pt/Pd complexes for hydrogenation or allylic alcohol reduction. For instance, acetylated derivatives enhance hydro-/protophilicity in Fe-only hydrogenase mimics .
  • Medicinal Chemistry : Derivatives (e.g., 9-benzyl analogs) are explored for CNS drug delivery due to their lipophilicity and ability to cross the blood-brain barrier. Formulation studies use HPLC to assess solubility and stability .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound-based complexes be resolved?

  • Methodological Answer :

  • Contradiction Analysis : Compare reaction parameters (substrate scope, solvent, temperature) across studies. For example, discrepancies in turnover numbers (TON) may arise from trace oxygen or moisture in Pd-catalyzed reactions.
  • Validation : Replicate experiments under inert conditions (glovebox) and use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation. Cross-reference with computational models to validate mechanistic hypotheses .

Q. What experimental designs integrate computational chemistry to predict novel derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Workflow :

Use molecular docking (AutoDock Vina) to screen bicyclo[3.3.1]nonane derivatives against target proteins (e.g., kinases).

Apply QSAR models to correlate substituent effects (e.g., benzyl vs. tert-butyl) with binding energy.

Validate predictions via synthesis and SPR (surface plasmon resonance) binding assays .

Q. How can researchers improve the aqueous solubility of this compound for pharmacological studies?

  • Methodological Answer :

  • Strategies :
  • Introduce polar groups (e.g., hydroxyl, carboxyl) at the 3- or 7-position via post-synthetic modification.
  • Use co-solvent systems (PEG-400/water) or nanoparticle encapsulation to enhance bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH) .

Q. What methodologies ensure reproducibility in multi-step syntheses of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer :

  • Best Practices :
  • Document reaction parameters (e.g., stirring rate, cooling gradients) in detail.
  • Use process analytical technology (PAT) tools (e.g., ReactIR) for real-time monitoring of intermediates.
  • Share raw NMR/LCMS data in open-access repositories to facilitate cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.